molecular formula C11H11NO2 B8567254 4-[2-(Oxiran-2-yl)ethoxy]benzonitrile CAS No. 227941-12-0

4-[2-(Oxiran-2-yl)ethoxy]benzonitrile

Cat. No.: B8567254
CAS No.: 227941-12-0
M. Wt: 189.21 g/mol
InChI Key: XZGQQCFEIDXEAI-UHFFFAOYSA-N
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Description

4-[2-(Oxiran-2-yl)ethoxy]benzonitrile is an organic compound characterized by a benzonitrile core substituted with an ethoxy group containing an epoxide (oxirane) moiety. The epoxide group introduces unique reactivity, making the compound valuable in synthetic chemistry, particularly for ring-opening reactions, polymer cross-linking, or as an intermediate in pharmaceutical synthesis .

The nitrile group at the para position of the benzene ring contributes to electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. The ethoxy-epoxide side chain adds steric and electronic complexity, distinguishing it from structurally related benzonitrile derivatives.

Properties

CAS No.

227941-12-0

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-[2-(oxiran-2-yl)ethoxy]benzonitrile

InChI

InChI=1S/C11H11NO2/c12-7-9-1-3-10(4-2-9)13-6-5-11-8-14-11/h1-4,11H,5-6,8H2

InChI Key

XZGQQCFEIDXEAI-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CCOC2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS: 24197-95-3)

  • Substituent: Dimethylamino group (-N(CH₃)₂) instead of oxirane.
  • Key Differences: The dimethylamino group is electron-donating, increasing the electron density of the benzene ring compared to the electron-withdrawing nitrile group. Lacks epoxide reactivity, making it less prone to ring-opening reactions. Applications: Primarily used as an intermediate in drug synthesis (e.g., rosiglitazone intermediates) due to its stability and ease of functionalization .

4-[2-(Aminooxy)ethoxy]benzonitrile (CAS: 1448673-15-1)

  • Substituent: Aminooxy (-ONH₂) group.
  • Key Differences: The aminooxy group enables conjugation with carbonyl compounds, useful in oxime formation. Higher nucleophilicity compared to the epoxide group, favoring reactions with electrophiles rather than nucleophiles. Synthesis: Optimized routes achieve up to 96% yield using hydroxylamine derivatives .

4-[2-(Phenylthio)ethoxy]benzonitrile

  • Substituent : Phenylthio (-SPh) group.
  • Less strained compared to epoxide, resulting in lower reactivity under neutral conditions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound 203.22 (calculated) Nitrile, Epoxide Epoxide ring-opening (nucleophilic attack)
4-[2-(Dimethylamino)ethoxy]benzonitrile 190.25 Nitrile, Tertiary amine Base-catalyzed alkylation/arylation
4-[2-(Aminooxy)ethoxy]benzonitrile 178.19 Nitrile, Aminooxy Oxime formation with ketones/aldehydes
4-[2-(Phenylthio)ethoxy]benzonitrile 255.35 Nitrile, Thioether Oxidation to sulfoxides/sulfones

Data derived from molecular formulas in .

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